Phenylacridone
CAS No.: 5472-23-1
Cat. No.: VC3692829
Molecular Formula: C19H13NO
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5472-23-1 |
|---|---|
| Molecular Formula | C19H13NO |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 10-phenylacridin-9-one |
| Standard InChI | InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
| Standard InChI Key | GOKIEMZASYETFM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Introduction
Chemical Structure and Classification
Phenylacridone belongs to the acridone family of compounds, characterized by a tricyclic structure with a carbonyl group at the 9-position. The basic acridone skeleton is derived from acridine (C₁₃H₉N), where one of the central CH groups is replaced by nitrogen, and with oxidation at the 9-position forming a carbonyl group . The addition of a phenyl group to this structure forms phenylacridone, creating a molecule with enhanced photophysical properties and biological activities.
The structure features an electron-donating amine and an electron-withdrawing carbonyl group, which contribute to its excellent photoluminescence and photostability. The phenyl substitution can occur at different positions on the acridone skeleton, most commonly at the nitrogen position (N-phenylacridone) or at carbon positions of the acridone ring system.
Structural Characteristics
The structural arrangement of phenylacridone affects its properties significantly. Studies on similar acridone derivatives have shown that molecular geometry plays a crucial role in determining photophysical characteristics. For instance, angularly fused acridone derivatives demonstrate weakened aromaticity of the benzene ring at the turning point, whereas linearly fused derivatives exhibit stronger fluorescence intensity and better electronic couplings .
Related Compounds
Phenylacridone should be distinguished from closely related compounds such as:
| Compound | Molecular Formula | Key Structural Features | Key Difference from Phenylacridone |
|---|---|---|---|
| Acridone | C₁₃H₉NO | Tricyclic with C=O at 9-position | Lacks phenyl group |
| 9-Phenylacridine | C₁₉H₁₃N | Tricyclic with phenyl at 9-position | Has phenyl instead of C=O at 9-position |
| Phenyl acridine-9-carboxylate | C₂₀H₁₃NO₂ | Carboxylate ester at 9-position | Contains carboxylate group |
Synthesis Methods
General Synthetic Approaches
The synthesis of phenylacridone typically involves multistep procedures building on the acridone core structure. One common approach follows a pathway similar to that used for other acridone derivatives:
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Reaction between chlorobenzoic acid and p-amino acetophenone in the presence of catalysts
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Cyclization to form the acridone skeleton
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Addition of the phenyl group through appropriate coupling reactions
Advanced Synthesis Techniques
More advanced synthesis techniques have been explored for acridone derivatives, including:
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Microwave-assisted synthesis methods
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Template-directed synthesis for specific substitution patterns
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Catalytic systems using composite catalysts such as zinc chloride and phosphoric acid
These methods could potentially be adapted for the efficient synthesis of phenylacridone with controlled regioselectivity.
Physical and Chemical Properties
Physical Properties
Based on studies of related acridone derivatives, phenylacridone likely exhibits the following physical properties:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Color | Light yellow to amber |
| Melting Point | Approximately 180-250°C (based on related compounds) |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited water solubility |
| UV Absorption | Major absorption peaks around 250-350 nm |
| Fluorescence | Strong emission in the visible region |
Spectroscopic Properties
Spectroscopic analysis of acridone derivatives reveals distinctive characteristics that would likely apply to phenylacridone:
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IR Spectroscopy: Characteristic bands for C=O stretching (1650-1700 cm⁻¹), C-N stretching, and aromatic C=C vibrations
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¹H NMR: Distinctive signals for aromatic protons (7-8.5 ppm), N-H proton (if present, around 12 ppm), and phenyl group protons
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¹³C NMR: Signals for carbonyl carbon (170-180 ppm), aromatic carbons (120-140 ppm), and junction carbons
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Mass Spectrometry: Molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of acridone structures
Biological Activities and Therapeutic Applications
Anticancer Properties
Research on related compounds suggests that phenylacridone likely possesses significant anticancer activity. Studies on acridone derivatives and 9-phenylacridine have demonstrated:
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Inhibition of cancer cell proliferation, particularly in melanoma cell lines
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DNA damage induction through photosensitization
For example, 9-phenylacridine (ACPH) exhibited anticancer activity in cell lines and in vivo animal models. Mechanistic studies indicated that it could act as a topoisomerase I inhibitor and PARP 1 inhibitor, showing strong effectiveness when combined with cisplatin in cell line-based assays .
Mechanism of Action
The biological activities of phenylacridone likely stem from several mechanisms:
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DNA Intercalation: The planar tricyclic structure enables insertion between DNA base pairs
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Reactive Oxygen Species (ROS) Generation: When photoactivated, can produce ROS that damage cellular components
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Enzyme Inhibition: Potential inhibition of key enzymes such as topoisomerases
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Photosensitization: Enhancement of UVA-induced DNA damage both in vitro and in cells
Studies on related compounds have shown that treatment with these molecules enhances the generation of ROS in cells, leading to lipid peroxidation, depletion of glutathione (GSH), and ultimately cell cycle arrest at the G2/M phase, promoting apoptosis through the mitochondria-mediated pathway .
Antimicrobial Activity
Acridone-based compounds have demonstrated antimicrobial properties, suggesting phenylacridone may also possess similar activities. Research has focused on synthesizing acridone base phenolic compounds specifically for antibacterial applications , indicating this class of compounds has potential in combating bacterial infections.
Applications in Materials Science
Photoinitiator Applications
Compounds structurally related to phenylacridone have been utilized as photoinitiators in various industrial processes. Under UV light, X-ray, or laser radiation, these compounds can produce active groups that cause unsaturated photo-curing materials to undergo polymerization reactions . This property makes phenylacridone and related compounds valuable in:
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Photo-cured coatings
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Printing inks
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Photoresist materials for electronics manufacturing
Organic Electronics
The unique electronic properties of acridone derivatives make them promising candidates for applications in organic electronics. Research has shown that:
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Linearly fused acridone derivatives demonstrate strong fluorescence intensity and good electronic couplings
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These compounds exhibit favorable electron and hole mobilities, making them suitable for semiconductor applications
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They can be incorporated into organic light-emitting diodes (OLEDs) to enhance efficiency and color quality
Fluorescent Probes and Imaging
The excellent photophysical properties of phenylacridone make it valuable for:
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Development of fluorescent probes for biological imaging
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Visualization of cellular processes in real-time
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Detection of specific biomolecules through targeted fluorescence
Current Research Trends
Structural Modifications and Structure-Activity Relationships
Current research on acridone derivatives focuses on:
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Introduction of various substituents to tune photophysical properties
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Investigation of structure-activity relationships to optimize biological activities
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Development of hybrid molecules combining acridone scaffolds with other bioactive moieties
Advanced Analytical Methods
Novel analytical approaches have been developed for studying acridone derivatives, including:
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Direct detection in tissues by graphite rod laser desorption vacuum-ultraviolet post-ionization mass spectrometry (LD/SPI-MS)
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Single-crystal X-ray analysis revealing face-to-face π–π stacking interactions and hydrogen bond-directed molecular packing
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Computational studies to predict properties and optimize molecular design
Photodynamic Therapy Research
Phenylacridone's photosensitizing properties make it a candidate for photodynamic therapy applications. Research has shown that compounds like 9-phenylacridine can be used as photosensitizers in PDT, where topical application followed by UVA illumination selectively targets diseased cells while minimizing damage to surrounding normal tissues .
Comparison with Other Heterocyclic Compounds
Phenylacridone can be compared with other similar compounds:
| Compound | Key Similarities | Key Differences | Relative Advantages |
|---|---|---|---|
| Acridone | Tricyclic structure with C=O at 9-position | Lacks phenyl group | Simpler structure, easier synthesis |
| 9-Phenylacridine | Contains phenyl group, similar size | Has phenyl instead of C=O at 9-position | Better stability in some conditions |
| Naphthacridone | Tricyclic with extended aromatic system | Contains naphthalene instead of phenyl | Extended conjugation, red-shifted fluorescence |
| Phenazine | Nitrogen-containing heterocycle | Different nitrogen arrangement | Different electronic properties |
The unique combination of electron-donating and electron-withdrawing groups in phenylacridone, along with its excellent photophysical properties, distinguishes it from other similar compounds .
Future Directions
Advanced Materials
Emerging applications in materials science include:
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Next-generation OLEDs with improved efficiency and color purity
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Novel semiconductor materials for flexible electronics
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Photovoltaic applications harnessing the light-absorption properties
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Sensors and detectors utilizing the fluorescence characteristics
Green Chemistry Approaches
Sustainable approaches to phenylacridone synthesis represent an important direction:
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Development of catalytic methods requiring less harsh conditions
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Exploration of biomimetic synthesis routes
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Use of renewable starting materials
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Reduction of waste through improved synthetic efficiency
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